molecular formula C16H13FN2O4S3 B12198598 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12198598
M. Wt: 412.5 g/mol
InChI Key: KIQIWISVYRPQMB-QPEQYQDCSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a 2-thioxo and 4-oxo substituent.
  • A (5Z)-5-(3-fluorobenzylidene) group at position 5, introducing stereochemical and electronic specificity.
  • An acetamide side chain linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, which enhances solubility and metabolic stability due to the sulfone moiety.

This compound’s design leverages the thiazolidinone scaffold’s versatility in medicinal chemistry, often associated with enzyme inhibition (e.g., urease, α-glucosidase) and antitumor activity .

Properties

Molecular Formula

C16H13FN2O4S3

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H13FN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-

InChI Key

KIQIWISVYRPQMB-QPEQYQDCSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential for biological activity. Its unique structural features, including a thiophenone moiety and thiazolidine ring, suggest diverse chemical reactivity and interactions with biological systems. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C17H15FN2O4S3C_{17}H_{15}FN_{2}O_{4}S_{3}, with a molecular weight of approximately 426.5 g/mol. The presence of multiple functional groups—including dioxides, thioxo groups, and amides—indicates its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC17H15FN2O4S3
Molecular Weight426.5 g/mol
Structural FeaturesThiophenone, Thiazolidine
Functional GroupsDioxides, Thioxo, Amides

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains. Research suggests that this compound may possess similar antimicrobial capabilities due to its structural characteristics.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. Compounds with analogous structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival. Further research is required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Research on related compounds has revealed anti-inflammatory properties, suggesting that N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide may also exhibit similar effects. This could be particularly relevant in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiazolidine derivatives against common pathogens. N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]acetamide was included in the evaluation and showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated a dose-dependent response with IC50 values comparable to established anticancer drugs. The study highlighted the need for further investigation into the underlying mechanisms of action.

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of related compounds revealed that they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]acetamide may similarly modulate inflammatory responses.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Name Benzylidene Substituent Key Findings Reference
Target Compound 3-fluoro Enhanced electronic effects (electron-withdrawing) may improve target binding affinity.
2-[(5Z)-5-(2-Methoxybenzylidene)-...acetamide 2-methoxy Methoxy group (electron-donating) reduces electrophilicity, potentially lowering activity.
2-[(5Z)-5-(Thiophen-2-ylmethylene)-...acetamide Thiophene Heterocyclic substitution alters π-π interactions; moderate antimicrobial activity reported.
Quinazolinone derivatives (e.g., 5a–d) Arylthiazolidin-3-yl Substitution with quinazolinone improves α-glucosidase inhibition (MIC ~10.7–21.4 μmol mL⁻¹).

Analysis : The 3-fluoro group in the target compound likely enhances binding to enzymes (e.g., urease) compared to electron-donating substituents (e.g., methoxy) due to increased electrophilicity . Thiophene-based analogues exhibit divergent biological profiles, emphasizing substituent-dependent activity .

Modifications in the Acetamide Side Chain

Compound Name Acetamide Substituent Key Findings Reference
Target Compound 1,1-dioxido-2,3-dihydrothiophen-3-yl Sulfone group improves solubility and oxidative stability.
N-cyclopentylacetamide derivatives Cyclopentyl Lower metabolic stability due to lack of sulfone; moderate urease inhibition.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Heterocyclic substituent enhances antimicrobial activity (MIC <10 μmol mL⁻¹).
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Fluoroindole Indole moiety confers antitumor potential via angiogenesis inhibition.

Analysis : The sulfone in the target compound’s dihydrothiophen group may confer superior pharmacokinetic properties over cyclopentyl or simple aryl substituents . Thiadiazole and indole-containing analogues highlight the role of heterocycles in diversifying biological activity .

Physicochemical Data

Property Target Compound 3-Benzyl Derivative 2-Methoxybenzylidene
Melting Point (°C) Not reported 180–182 195–197
IR (νmax, cm⁻¹) ~3265 (N–H) 3270 (N–H) 3250 (N–H)
¹H NMR (δ, ppm) Not reported 7.35–7.45 (Ar–H) 7.20–7.30 (Ar–H)

Analysis: The 3-fluoro substituent may lower melting points compared to methoxy analogues due to reduced crystallinity. IR and NMR profiles align with thiazolidinone-acetamide scaffolds .

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